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molecular formula C9H10F3NO B1284518 (2-(2,2,2-Trifluoroethoxy)phenyl)methanamine CAS No. 342816-26-6

(2-(2,2,2-Trifluoroethoxy)phenyl)methanamine

Cat. No. B1284518
M. Wt: 205.18 g/mol
InChI Key: HLHKSXNSXJYMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06387911B1

Procedure details

A solution of 2-(2,2,2-trifluoroethoxy)-5-chlorobenzylamine hydrochloride (650 mg) in ethanol (200 mL) containing 20% Pd(OH)2/C (1 g) was hydrogenated at 50 psi for 4 h. The catalyst was removed via filtration through Celite and the filtrate then evaporated to dryness to give the title compound as a white powder: 1H NMR (CD3OD) δ7.47 (m, 2H), 7.19 (m, 2H), 4.69 (q, J=8.4 Hz, 2H), 4.16 (s, 2H).
Name
2-(2,2,2-trifluoroethoxy)-5-chlorobenzylamine hydrochloride
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]([F:16])([F:15])[CH2:4][O:5][C:6]1[CH:13]=[CH:12][C:11](Cl)=[CH:10][C:7]=1[CH2:8][NH2:9]>C(O)C.[OH-].[OH-].[Pd+2]>[F:2][C:3]([F:15])([F:16])[CH2:4][O:5][C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1[CH2:8][NH2:9] |f:0.1,3.4.5|

Inputs

Step One
Name
2-(2,2,2-trifluoroethoxy)-5-chlorobenzylamine hydrochloride
Quantity
650 mg
Type
reactant
Smiles
Cl.FC(COC1=C(CN)C=C(C=C1)Cl)(F)F
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed via filtration through Celite
CUSTOM
Type
CUSTOM
Details
the filtrate then evaporated to dryness

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(COC1=C(CN)C=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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